1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid
Overview
Description
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is particularly significant in the field of coordination chemistry due to its high thermodynamic and kinetic stability when forming complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid typically involves the functionalization of 1,4,8,11-tetraazacyclotetradecane (cyclam) with four N-pendant acetate groups. This process can be achieved through various synthetic routes, including the reaction of cyclam with bromoacetic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid undergoes several types of chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as copper(II), zinc(II), and iron(III).
Substitution Reactions: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., copper(II) chloride), bases (e.g., sodium hydroxide), and solvents such as water and ethanol .
Major Products
The major products formed from these reactions are metal complexes, which are often used in various applications, including radiopharmaceuticals and catalysis .
Scientific Research Applications
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Utilized in radiopharmaceuticals for imaging and therapy.
Industry: Applied in the preparation of supramolecular assemblies and as an antioxidant in rubber.
Mechanism of Action
The mechanism by which 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid exerts its effects involves the formation of stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved. For example, copper(II) complexes are used in radiopharmaceuticals for positron emission tomography (PET) imaging .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another macrocyclic compound used for similar applications, but with a different ring size and coordination properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A derivative of cyclam with methyl groups, offering different chemical properties.
Uniqueness
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid is unique due to its high stability and versatility in forming complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring robust and reliable metal chelation .
Properties
IUPAC Name |
2-[4,8,11-tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O8/c23-15(24)11-19-3-1-4-20(12-16(25)26)8-10-22(14-18(29)30)6-2-5-21(9-7-19)13-17(27)28/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHROZDXPAUZFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171101 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane-N,N′,N′′,N′′′-tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001171101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60239-22-7 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane-N,N′,N′′,N′′′-tetraacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60239-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,8,11-Tetraazacyclotetradecane-N,N′,N′′,N′′′-tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001171101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.